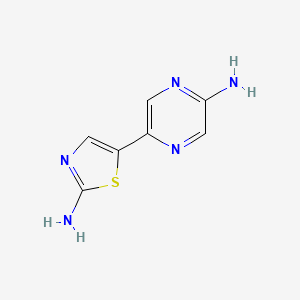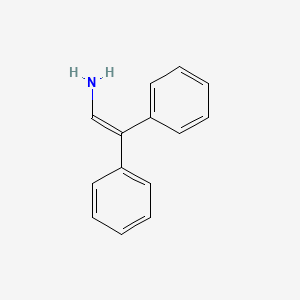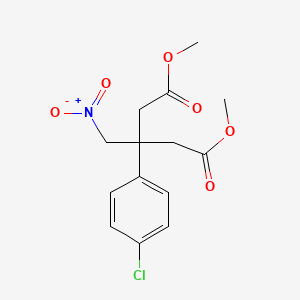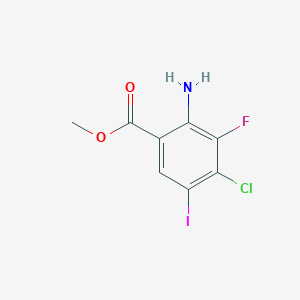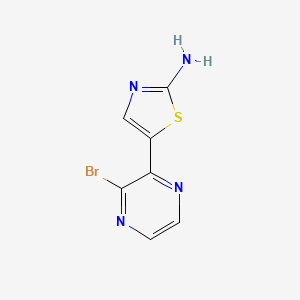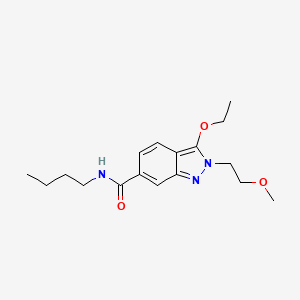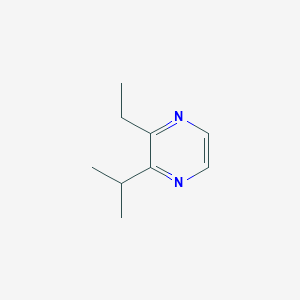
2'-TBDMS-ibu-rG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2’-TBDMS-ibu-rG involves the protection of the 2’-hydroxyl group of ribonucleosides with the tert-butyldimethylsilyl (TBDMS) group. This protection is achieved through controlled reactions between N-protected 5’-O-(4,4’-dimethoxytrityl)ribonucleoside derivatives and tert-butyldimethylsilyl chloride in the presence of a base . The resulting 2’-O-TBDMS-ribonucleoside derivatives are then phosphitylated to form the final phosphoramidite product .
Analyse Des Réactions Chimiques
2’-TBDMS-ibu-rG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using standard oxidizing agents such as iodine in water or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Applications De Recherche Scientifique
2’-TBDMS-ibu-rG is widely used in scientific research, particularly in the field of RNA interference (RNAi). It is employed in the chemical synthesis of RNA oligonucleotides, which are used for sequence-specific inhibition of gene expression . This compound is also utilized in target validation and drug development techniques, making it valuable in both basic molecular biology research and therapeutic applications .
Mécanisme D'action
2’-TBDMS-ibu-rG is similar to other 2’-O-protected RNA phosphoramidites, such as 2’-O-methyl (2’-OMe) and 2’-fluoro (2’-F) phosphoramidites . the TBDMS group offers unique advantages, including higher coupling efficiency and better suppression of side reactions during RNA synthesis . Additionally, the TBDMS group provides greater stability in solution compared to other protecting groups .
Comparaison Avec Des Composés Similaires
- 2’-O-methyl (2’-OMe) phosphoramidites
- 2’-fluoro (2’-F) phosphoramidites
- 2’-O-TC (1,1-dioxo-λ6-thiomorpholine-4-carbothioate) phosphoramidites
Propriétés
Formule moléculaire |
C20H33N5O6Si |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-14(27)13(26)11(31-18)8-30-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29)/t11-,13-,14-,18-/m1/s1 |
Clé InChI |
RUKACXRBRJHKDV-XWXWGSFUSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO[Si](C)(C)C(C)(C)C)O)O |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO[Si](C)(C)C(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)

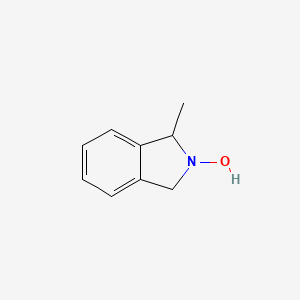

![1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride](/img/structure/B13094611.png)
![3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13094624.png)

